3-Chloro-2-methoxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methoxybenzyl alcohol: is an organic compound with the molecular formula C8H9ClO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxybenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-2-methoxybenzyl chloride with a suitable nucleophile, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-chloro-2-methoxybenzaldehyde. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce the aldehyde group to an alcohol group. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 3-chloro-2-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 3-chloro-2-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like ammonia, primary or secondary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-Chloro-2-methoxybenzaldehyde.
Reduction: 3-Chloro-2-methoxybenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-2-methoxybenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavorings, and polymers. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxybenzyl alcohol depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the alcohol group can form hydrogen bonds with enzymes or receptors, while the chlorine and methoxy groups can participate in hydrophobic interactions or electron-donating/withdrawing effects.
Molecular Targets and Pathways:
Enzymes: The compound may act as a substrate or inhibitor for enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Cellular Pathways: The compound can influence cellular processes such as apoptosis, proliferation, or differentiation through its interactions with molecular targets.
Comparison with Similar Compounds
3-Chloro-2-methylbenzyl alcohol: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-2-methoxybenzyl alcohol: Chlorine atom at the fourth position instead of the third position.
3-Methoxybenzyl alcohol: Lacks the chlorine atom, only has a methoxy group.
Uniqueness: 3-Chloro-2-methoxybenzyl alcohol is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications. The chlorine atom enhances the compound’s reactivity towards nucleophilic substitution, while the methoxy group can influence its electronic properties and solubility.
Properties
IUPAC Name |
(3-chloro-2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDQOWLTKVOZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.